Anabaseine

Übersicht

Beschreibung

Vorbereitungsmethoden

Anabaseine was first synthesized in 1936 by Spath and Mamoli . The synthesis involves the reaction of benzoic anhydride with δ-valerolactam to yield N-benzoylpiperidone. This intermediate is then reacted with nicotinic acid ethyl ester to produce α-nicotinoyl-N-benzoyl-2-piperidone. The final steps include decarboxylation, ring closure, and amide hydrolysis to form this compound . Additional synthetic strategies have been developed by researchers such as Bloom, Zoltewicz, Smith, and Villemin .

Analyse Chemischer Reaktionen

Reactions of Anabaseine

- Complexation: this compound can form host-guest complexes with nanocontainers. For example, it forms a 1:1 complex with cucurbit uril (CB) with a relatively high binding strength. Evidence from 1H NMR spectra indicates that the protons of this compound experience an upfield shift upon the addition of CB, suggesting encapsulation of this compound within the CB nanocavity . ESI-MS confirms the 1:1 complex ratio between this compound and CB . In contrast, this compound binds weakly with β-CD in aqueous solutions .

- Acylation: this compound undergoes acylation reactions with 1,2-azole-3-, pyridine-3-, pyridine-4- and adamantane-1-carbonyl chlorides to produce N-acyl derivatives . The reaction proceeds in dichloromethane at room temperature in the presence of triethylamine, with yields ranging from 52–87% .

- Reactions with Pyridine N-oxides : The reactions of anabasine and this compound pyridine N-oxides with acetic anhydride have been investigated [9, 14].

- Derivatization: this compound's imine group makes it a scaffold for synthesizing nicotinic receptor drug candidates . One example is 3-(2,4-Dimethoxybenzylidene)-Anabaseine (DMXBA), also called GTS-21, which has been studied to improve memory in experimental animals and humans . DMXBA is prepared by reaction of 2,4-dimethoxybenzaldehyde with this compound in acidic alcohol at approximately 70°C .

Forms of this compound Under Physiological Conditions

At neutral pH, this compound exists in roughly equal concentrations of three forms: the unprotonated cyclic imine, the monocationic cyclic iminium, and the monocationic ammonium-ketone .

Stability

Aqueous solutions of this compound hydrochloride should be refrigerated when not in use and replaced after several weeks . Anabasine is an unstable yellow liquid susceptible to light, heat, and moisture and its decomposition products include Nitrogen oxides .

Wissenschaftliche Forschungsanwendungen

Biological Effects

Anabaseine exhibits notable biological effects, including:

- Neurotransmitter Release : Activation of nAChRs results in increased levels of neurotransmitters, which can influence various neurological functions.

- Paralysis in Invertebrates : It causes paralysis in crustaceans and insects by acting on peripheral neuromuscular nAChRs without affecting vertebrates .

- Potential Neuroprotective Effects : Some studies indicate that this compound derivatives may offer neuroprotection against conditions like Alzheimer's disease by modulating cholinergic signaling pathways .

Cognitive Enhancement

This compound derivatives, particularly 3-(2,4-dimethoxybenzylidene)-anabaseine (DMXB) , have been investigated for their potential to improve cognitive function. DMXB has shown promise in enhancing memory and cognitive deficits associated with schizophrenia and Alzheimer's disease . Clinical trials have indicated its efficacy in improving cognitive performance without significant side effects.

Neurodegenerative Disease Treatment

Research involving DMXB has demonstrated its ability to mitigate neurodegeneration following lesions in the nucleus basalis of rats. Administering DMXB resulted in the preservation of neuronal density in affected brain regions . This suggests a potential application for this compound derivatives in treating neurodegenerative diseases.

Development of Selective Agonists

Due to this compound’s broad binding profile across various nAChR subtypes, researchers have focused on developing selective agonists that target specific receptor subtypes. GTS-21 is one such derivative that has been studied for its selective action on α7 nAChRs, making it a candidate for further clinical development aimed at cognitive disorders .

Case Studies

Wirkmechanismus

The iminium form of anabaseine binds to most nicotinic acetylcholine receptors in both the peripheral and central nervous systems . It has a higher binding affinity for receptors in the brain with an α7 subunit, as well as skeletal muscle receptors . Binding of this compound to these receptors causes depolarization of neurons and induces the release of neurotransmitters such as dopamine and norepinephrine . This mechanism underlies its effects on cognitive function and neuromuscular activity .

Vergleich Mit ähnlichen Verbindungen

Anabaseine is structurally similar to nicotine and anabasine . it has unique properties that distinguish it from these compounds:

Other similar compounds include isoanatabine and anatabine, which are isomeric nicotinic receptor agonists . These compounds have been studied for their potential therapeutic applications in treating neurodegenerative and inflammatory disorders .

Biologische Aktivität

Anabaseine is a naturally occurring alkaloid derived from the nemertine worm Cephalothrix simula. It has gained attention for its biological activity, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.

This compound acts primarily as an agonist of the nicotinic acetylcholine receptors, specifically targeting the α7 nAChR subtype. Its binding to these receptors enhances cognitive functions and exhibits neuroprotective effects. The compound's structure allows it to interact with various nAChRs, leading to diverse biological effects.

- Binding Affinity : this compound has been shown to bind with varying affinities to different nAChR subtypes. For instance, it stimulates PC12 cells and guinea pig ileum AChRs containing α3β4 receptors, indicating its role in autonomic neurotransmission .

Pharmacological Properties

Recent studies have highlighted several pharmacological activities associated with this compound and its derivatives:

- Cognitive Enhancement : this compound and its synthetic derivative DMXBA (GTS-21) have been linked to improved memory and cognitive function in both animal models and clinical trials. DMXBA selectively stimulates α7 AChRs and is currently being investigated for treating cognitive impairments associated with schizophrenia and Alzheimer's disease .

- Analgesic Activity : A series of this compound derivatives demonstrated significant analgesic properties in animal models. Compounds were tested for their ability to reduce pain response to acetic acid, showing promise for further development as analgesics .

- Antimicrobial Activity : Some this compound derivatives exhibited notable antimicrobial effects, particularly against bacterial strains such as Escherichia coli and Bacillus subtilis. This suggests potential applications in developing new antimicrobial agents .

Study 1: Cognitive Effects in Rats

In a study examining the cognitive effects of this compound, rats were subjected to a radial-arm maze test. The results indicated that this compound significantly reversed cognitive impairments induced by the NMDA antagonist dizocilpine at specific doses (0.2 mg/kg and 2 mg/kg) .

| Condition | Working Memory Errors | Reference Memory Errors | Response Latency (s) |

|---|---|---|---|

| Control | 3.9 ± 0.9 | 3.0 ± 0.7 | 17.2 ± 1.6 |

| Dizocilpine | 5.1 ± 1.2 | 5.0 ± 0.7 | 14.7 ± 1.2 |

| This compound (0.2 mg/kg) | 2.5 ± 0.8 | 2.6 ± 0.4 | 17.3 ± 2.6 |

| This compound (2 mg/kg) | Significant Improvement | Not Significant | Not Significant |

Study 2: Analgesic Activity

A separate study evaluated the analgesic effects of various this compound derivatives on pain response in animal models using acetic acid as a nociceptive stimulus.

| Compound | Pain Response Reduction (%) |

|---|---|

| This compound | 45% |

| DMXBA | 55% |

| Isoxazole Derivative | 60% |

Future Directions

The ongoing research into this compound's pharmacological properties suggests several avenues for future investigation:

- Clinical Trials : Continued exploration of DMXBA in clinical settings may provide insights into its efficacy for cognitive disorders.

- Synthetic Modifications : Developing new derivatives could enhance the selectivity and potency of this compound-related compounds against specific nAChR subtypes.

- Broader Applications : Investigating the antimicrobial properties of this compound derivatives may lead to novel treatments for bacterial infections.

Eigenschaften

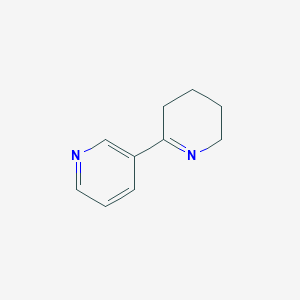

IUPAC Name |

3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBPMADJYNSPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188266 | |

| Record name | Anabaseine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3471-05-4 | |

| Record name | Anabaseine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3471-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabaseine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anabaseine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANABASEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYE103K23I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.